
Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro-
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Overview
Description
Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- is an organic compound with the chemical formula C7H6N4O2. This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel catalysts under mild conditions, which allows for the inclusion of various functional groups . Another method involves the reaction of urea with hydrogen cyanide under alkaline conditions .
Industrial Production Methods: Industrial production of this compound often utilizes green chemistry techniques, such as microwave irradiation, ultrasound irradiation, and ball milling, to enhance reaction rates and yields while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Cyclization and Ring Formation
The cyanomethyl group participates in intramolecular cyclization under acidic or basic conditions:
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Reaction : Heating with acetic anhydride triggers cyclization, forming fused benzimidazole derivatives via nitrile group hydrolysis and subsequent ring closure .
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Key Intermediate : A transient 2-cyanobenzimidazole-N-oxide forms before nucleophilic attack by water, yielding 2-hydroxybenzimidazolone .
Mechanistic Pathway :
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Nitrile hydrolysis to carboxyimidazole intermediate.
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Intramolecular nucleophilic attack at the nitro-activated C5 position.
Nitro Group Reactivity
The nitro group at C4 undergoes reduction and nucleophilic substitution :
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1-(cyanomethyl)-2-methyl-4-aminoimidazole, a precursor for pharmaceuticals .
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Nucleophilic Cine-Substitution : Treatment with primary amines (e.g., methylamine) replaces the nitro group via an ANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closing) mechanism .
Comparative Reaction Rates :
Nucleophile | Solvent | Rate Constant (k, s⁻¹) |
---|---|---|
Methylamine | EtOH | 2.1 × 10⁻³ |
Hydrazine | DMSO | 5.7 × 10⁻³ |
Higher polarity solvents accelerate substitution due to stabilization of the transition state .
Cyanomethyl Group Reactivity
The cyanomethyl substituent enables cross-coupling and hydrolysis reactions:
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Sonogashira Coupling : Reacts with terminal alkynes under Pd(0) catalysis to form alkynylated derivatives.
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Hydrolysis : Concentrated HCl converts the nitrile to a carboxylic acid, producing 1-(carboxymethyl)-2-methyl-4-nitroimidazole, a ligand for metal complexes .
Hydrolysis Conditions :
Biological Interaction Mechanisms
The compound modulates enzyme activity via hydrogen bonding and π-stacking :
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Target Enzymes : Cytochrome P450 and histone deacetylases (HDACs).
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Binding Affinity : IC₅₀ = 57.4 μM for HDAC8, attributed to nitro group coordination with Zn²⁺ in the active site .
Structural-Activity Relationship :
Functional Group | Contribution to Binding |
---|---|
Nitro (C4) | Metal coordination |
Cyanomethyl (N1) | Hydrophobic interactions |
Methyl (C2) | Steric stabilization |
Scientific Research Applications
Biological Activities
Imidazole derivatives, including Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro-, have been extensively studied for their potential pharmacological effects:
Anticancer Activity
Research indicates that imidazole derivatives can exhibit significant anticancer properties. For instance:
- Case Study: A study demonstrated that certain imidazole derivatives showed cytotoxicity against colorectal cancer cells with IC50 values as low as 1.74 µM .
- Mechanism: The anticancer activity is often attributed to the ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation.
Antibacterial Properties
Imidazole derivatives have shown promising antibacterial effects against various pathogens:
- Study Findings: In vitro tests revealed potent antibacterial activity against Salmonella typhii, Escherichia coli, and Bacillus subtilis .
- Mechanism: The antibacterial action is believed to result from interactions with bacterial proteins, disrupting essential cellular processes.
Antifungal and Antiviral Effects
The compound has also been evaluated for antifungal and antiviral activities:
- Antifungal Activity: Nitro-containing imidazoles have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger .
- Antiviral Activity: Some derivatives have shown potential against viral infections by inhibiting viral replication mechanisms.
Future Directions in Research
Given the promising pharmacological profiles of imidazole derivatives, ongoing research is focused on:
- Optimization of Structure: Modifying substituents on the imidazole ring to enhance potency and selectivity.
- Mechanistic Studies: Investigating the specific biochemical pathways influenced by these compounds.
- Clinical Trials: Evaluating the efficacy and safety of promising candidates in clinical settings.
Mechanism of Action
The mechanism of action of Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Imidazole: The parent compound, which lacks the cyanomethyl, methyl, and nitro substituents.
1-Cyanomethylimidazole: Similar structure but lacks the methyl and nitro groups.
2-Methylimidazole: Lacks the cyanomethyl and nitro groups.
4-Nitroimidazole: Lacks the cyanomethyl and methyl groups
Uniqueness: Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- is unique due to the presence of the cyanomethyl, methyl, and nitro groups, which confer distinct chemical and biological properties.
Biological Activity
Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- is a notable compound within the imidazole family, recognized for its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- has a molecular formula of C7H8N4O2 and a molecular weight of approximately 165.15 g/mol. The compound features a unique combination of functional groups: a cyanomethyl group, a methyl group, and a nitro group attached to the imidazole ring. This structural arrangement enhances its reactivity and biological activity compared to other imidazole derivatives.
Synthesis Methods
The synthesis of Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- can be achieved through various methods:
- Nucleophilic Substitution : A common approach involves reacting 2-methylimidazole with cyanomethyl bromide in the presence of sodium hydride as a base.
- Cyclization Reactions : Another method includes cyclization involving cyanoacetic acid under acidic or basic conditions.
These synthetic routes allow for the introduction of the cyanomethyl group at the 4-position of the imidazole ring, which is crucial for its biological activity .
Antibacterial Activity
Imidazole derivatives have been extensively studied for their antibacterial properties. The presence of the nitro group is particularly significant as it can undergo reduction to generate reactive species that inhibit bacterial growth. For instance, studies have shown that compounds similar to Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Compound | MIC (µM) | Target Bacteria |
---|---|---|
Metronidazole | 43 ± 16 | H. pylori |
Compound A | 360 | E. coli |
Compound B | 710 | P. aeruginosa |
The minimum inhibitory concentrations (MIC) indicate that while some derivatives are effective against resistant strains, others may not show significant activity at higher concentrations .
The antibacterial mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. This process leads to cell death through DNA strand breaks and inhibition of replication .
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
- Study on Antimicrobial Resistance : Research indicated that hybrids containing nitroimidazole moieties showed promising results against metronidazole-resistant strains of H. pylori, suggesting that modifications to the imidazole structure can overcome resistance mechanisms .
- Cancer Cell Proliferation : In vitro studies demonstrated that certain imidazole derivatives exhibited anti-proliferative effects on various cancer cell lines, indicating potential applications in oncology .
Properties
CAS No. |
19765-08-3 |
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Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
2-(2-methyl-4-nitroimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H6N4O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,3H2,1H3 |
InChI Key |
GLPBFDGZAFEHCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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